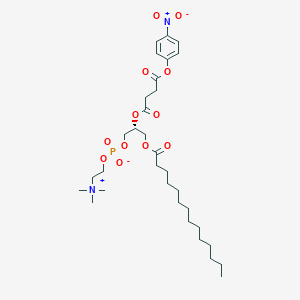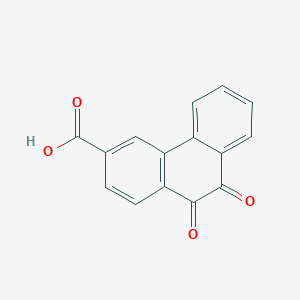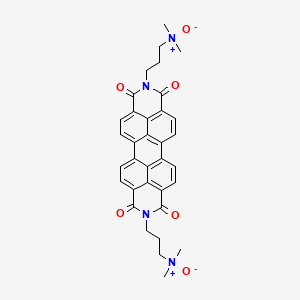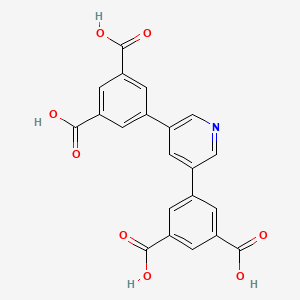
5,5'-(Pyridine-3,5-diyl)diisophthalic acid
説明
5,5'-(Pyridine-3,5-diyl)diisophthalic acid is a useful research compound. Its molecular formula is C21H13NO8 and its molecular weight is 407.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Luminescence and Sensing
White-Light Emitting Materials and Sensing of Polychlorinated Benzenes and Fe3+ : The compound 5,5'-(pyridine-3,5-diyl)diisophthalic acid (H4L) was used to create lanthanide-based metal–organic frameworks (Ln-MOFs), which resulted in white-light-emitting materials with high fluorescence lifetime and quantum yield. These materials were also capable of selectively sensing polychlorinated benzenes and detecting Fe3+ ions with high sensitivity (Huang et al., 2018).
Photoluminescence Properties and Catalytic Activity : A family of d(10) coordination polymers was constructed using 5,5'-(1H-2,3,5-triazole-1,4-diyl)diisophthalic acid (H4L) as a ligand. These structures exhibited interesting photoluminescence properties and improved catalytic activity for synthesizing certain derivatives, highlighting the multifunctional applications of coordination polymers based on H4L (Wang et al., 2016).
Gas Storage and Capture Applications
High C2H2 and CH4 Storage at Room Temperature : A microporous metal-organic framework (MOF) named Cu2(PDDI) was synthesized using 5,5'-(pyridine-2,5-diyl)diisophthalic acid (H4PDDI). This framework exhibited exceptional storage capacities for acetylene and methane at room temperature, showcasing its potential for gas storage applications (Rao et al., 2013).
High CO2 Uptake Capacity and Selectivity : A unique MOF synthesized using 4,4'-(pyridine-3,5-diyl)diisophthalic acid (H4L) and Pb(II) demonstrated high CO2 uptake capacity and selectivity over CH4, indicating its potential utility in CO2 capture and storage (Wu et al., 2017).
Catalysis and Chemical Reactions
Catalytic Capacity and CO2 Capture : A MOF-505 analogue constructed using 5,5'-(pyridine-2,5-diyl)diisophthalic acid (H4L) exhibited hierarchical porosity and remarkable catalytic performance for certain reactions. Additionally, it showed significant CO2 uptake capacity and selectivity, suggesting its application in catalysis and gas capture (Dang et al., 2015).
Sensing Applications
Detection of Metal Ions and Small Molecules : A terbium-metal-organic framework (Tb-MOF) synthesized using this compound (H4L) was capable of detecting Cu2+ ions and nitromethane with high sensitivity, showcasing its potential as a material for sensing applications (Zhao et al., 2016).
特性
IUPAC Name |
5-[5-(3,5-dicarboxyphenyl)pyridin-3-yl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO8/c23-18(24)12-1-10(2-13(5-12)19(25)26)16-7-17(9-22-8-16)11-3-14(20(27)28)6-15(4-11)21(29)30/h1-9H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFYUCKWERMMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CN=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222435.png)


![4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222458.png)
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8222466.png)
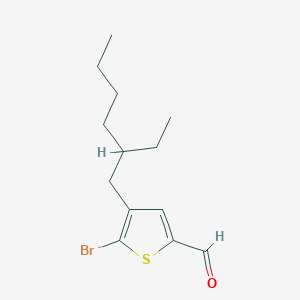
![3,6-Bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-thienyl]-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B8222484.png)
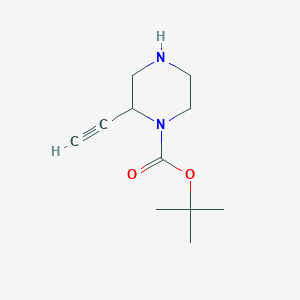
![5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde](/img/structure/B8222495.png)
![2-Bromo-4-iododibenzo[b,d]furan](/img/structure/B8222499.png)

